molecular formula C18H27BO5 B8131119 [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester

[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester

Cat. No.: B8131119
M. Wt: 334.2 g/mol
InChI Key: KGKOXKLQWPGHON-UHFFFAOYSA-N
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Description

[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenoxyacetic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, boronic esters are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in the study of enzyme mechanisms and drug development.

Medicine

In medicinal chemistry, boronic esters are investigated for their potential as therapeutic agents. They have shown promise in the development of drugs for cancer and bacterial infections due to their ability to inhibit specific enzymes.

Industry

In the industrial sector, boronic esters are used in the production of advanced materials, including polymers and electronic components. Their ability to form stable complexes with various ligands makes them useful in material science applications.

Mechanism of Action

The mechanism of action of [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester involves the interaction of its boronic ester group with molecular targets. In enzyme inhibition, the boronic ester can form a reversible covalent bond with the active site serine or threonine residues, blocking the enzyme’s activity. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects in the case of disease-related enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Compared to similar compounds, [2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct reactivity and applications. Its phenoxyacetic acid moiety provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)12-21-14-11-9-8-10-13(14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOXKLQWPGHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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